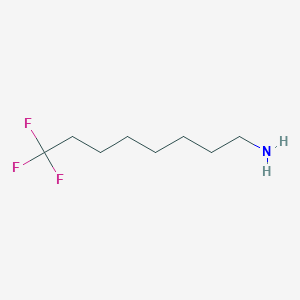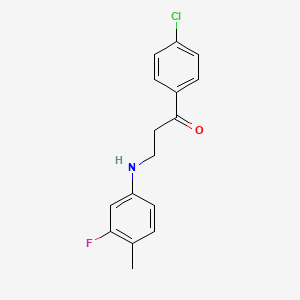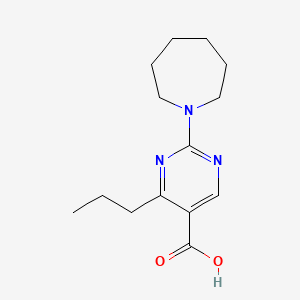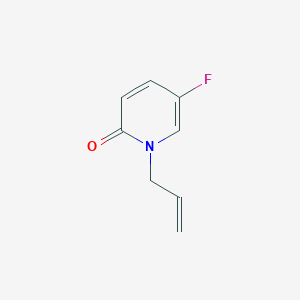
8,8,8-Trifluorooctan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 8,8,8-Trifluorooctan-1-amine is represented by the InChI code:1S/C8H16F3N/c9-8(10,11)6-4-2-1-3-5-7-12/h1-7,12H2 . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom . Physical And Chemical Properties Analysis
This compound has a molecular weight of 183.22 . It is an oil at room temperature .科学的研究の応用
Catalyst-Free Trifluoroethylation Reactions
8,8,8-Trifluorooctan-1-amine plays a role in fluorine chemistry, particularly in trifluoroethylation reactions of amines. Andrews et al. (2017) discuss practical, catalyst-free reductive trifluoroethylation reactions exhibiting remarkable functional group tolerance, using trifluoroacetic acid as a fluorine source. This method provides access to a wide range of medicinally relevant functionalized tertiary β-fluoroalkylamine cores, essential in medicinal chemistry (Andrews, Faizova, & Denton, 2017).
Construction of Fluorescent Markers
Ni et al. (2020) explored the application of amines like this compound in constructing fluorescent dyes for labeling lipid droplets in cells. This study highlights the importance of amines in creating markers for biological research, offering insights into cellular mechanisms (Ni, Weng, Sun, Xu, & Ge, 2020).
Water Purification
Ji et al. (2018) demonstrated the use of amine-functionalized covalent organic frameworks in the removal of per- and polyfluorinated alkyl substances (PFAS) from water. This research underscores the potential of amines in environmental applications, particularly in addressing water contamination issues (Ji, Xiao, Ling, Ching, Matsumoto, Bisbey, Helbling, & Dichtel, 2018).
Synthesis of Biobased Amines
Froidevaux et al. (2016) discussed the synthesis of biobased amines from various biomass sources, including carbohydrates, terpenes, and oleochemicals. This research highlights the potential of amines like this compound in the creation of biobased polymers, which are increasingly important in sustainable material science (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).
Synthesis of Aromatic NH and OH Proton Donors
Castaneda et al. (2001) studied the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines. Their work provides a fundamental understanding of the interactions between amines and other molecular structures, which is crucial for various applications in chemistry and pharmaceuticals (Castaneda, Denisov, & Schreiber, 2001).
Photocatalytic Hydrodefluorination
Senaweera et al. (2014) reported a photocatalytic hydrodefluorination approach using perfluoroarenes and amines like this compound. This method provides a new avenue for accessing partially fluorinated aromatics, critical in materials science and the pharmaceutical industry (Senaweera, Singh, & Weaver, 2014).
Safety and Hazards
The safety information for 8,8,8-Trifluorooctan-1-amine indicates that it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor/physician .
将来の方向性
While specific future directions for 8,8,8-Trifluorooctan-1-amine are not available, the field of amine research is vast and continually expanding. Amines are crucial in the development of pharmaceuticals, in organic synthesis, and in chemical industry, suggesting a promising future for the study and application of novel amines .
特性
IUPAC Name |
8,8,8-trifluorooctan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3N/c9-8(10,11)6-4-2-1-3-5-7-12/h1-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZNTDYMSHJWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(F)(F)F)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138291-46-8 |
Source


|
| Record name | 8,8,8-trifluorooctan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(furan-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2755303.png)
![2-Phenyl-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2755306.png)

![(Z)-ethyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2755310.png)



![5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755317.png)
![12-(Benzylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2755318.png)
![N-(3'-acetyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2755319.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)
